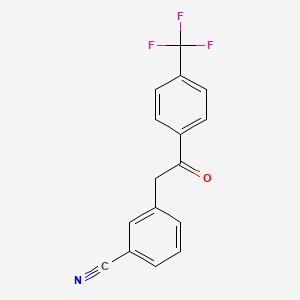
2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of acetonitrile, which is a colorless liquid used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The cyanophenyl group suggests the presence of a benzene ring with a nitrile (-CN) substituent, and the trifluoromethylacetophenone part implies a ketone group adjacent to a trifluoromethyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via Suzuki-Miyaura coupling , a widely-used method for forming carbon-carbon bonds. This process involves a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides .Wissenschaftliche Forschungsanwendungen
Photochemistry and Crystal Structures
A study on the photochemistry and crystal structures of similar α-adamantylacetophenones, which are closely related to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, revealed important insights. These molecules adopt similar conformations that are significant in their photochemical reactions. The study contributes to the understanding of the stability and reactivity of such compounds under photochemical conditions (Fu, Scheffer, Trotter, & Yang, 1998).
Synthesis of Flavones and Other Compounds
Another research demonstrated the cyclization of 2-acyloxybenzoic acids, including those structurally similar to this compound, to produce flavones and other compounds. This synthesis process has potential applications in the development of new chemical entities (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Optoelectronic Properties in Photochromic Diarylethenes
A study focusing on photochromic diarylethenes, which include cyano groups in positions similar to this compound, revealed that the substituent position significantly affects their optoelectronic properties. This includes effects on photochromism, fluorescence, and electrochemical properties, indicating potential applications in optoelectronic devices (Liu, Pu, Zheng, Le, & Luo, 2007).
Development of High-Performance Composite Materials
Research on high-performance monomers based on trifluoroacetophenone, which is structurally related to this compound, shows its potential in the development of thermally stable polymers such as polyimides and polybenzoxazoles. These polymers possess excellent thermooxidative stability and are important in the development of composite structures (Mcgrath, Grubbs, Woodard, Rogers, Gungor, Joseph, Mercier, & Brennan, 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-6-4-13(5-7-14)15(21)9-11-2-1-3-12(8-11)10-20/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLQVNOWVWVLRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642336 |
Source


|
| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-55-9 |
Source


|
| Record name | 3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














